molecular formula C13H12N2O2 B2388088 phenyl N-(3-aminophenyl)carbamate CAS No. 68621-59-0

phenyl N-(3-aminophenyl)carbamate

Cat. No.: B2388088
CAS No.: 68621-59-0
M. Wt: 228.251
InChI Key: IXRLLLRWRZSZLT-UHFFFAOYSA-N
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Description

Phenyl N-(3-aminophenyl)carbamate (CAS 68621-59-0) is a carbamate derivative of significant interest in scientific research and development. The compound features a carbamate group, a functional motif known for its chemical and proteolytic stability, and a resemblance to peptide bonds, which makes it a valuable scaffold in medicinal chemistry . Its molecular structure includes both a phenyl carbamate and a primary aromatic amine, providing two key sites for further chemical modification and interaction with biological targets. Researchers utilize this compound in diverse fields. In pharmaceutical research, it serves as a precursor or model compound in the synthesis and study of potential therapeutic agents, including investigations into enzyme inhibition and anti-inflammatory applications . The carbamate group is a established structural component in many approved drugs and is frequently used in prodrug strategies to enhance bioavailability and protect phenols from first-pass metabolism . Furthermore, its reactivity towards biological systems makes it a candidate for development in agricultural chemistry as a building block for herbicides or pesticides . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRLLLRWRZSZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Aryl Carbamates in Organic Chemistry

Aryl carbamates, the class of organic compounds to which phenyl N-(3-aminophenyl)carbamate belongs, hold a position of considerable importance in the field of organic chemistry. These compounds are structurally defined by a carbamate (B1207046) group (-NHCOO-) attached to at least one aryl (aromatic ring) group. Their significance stems from their versatile reactivity and their prevalence in both biological systems and materials science. mit.edu

In synthetic organic chemistry, aryl carbamates are highly valued as intermediates and directing groups. They are pivotal in reactions such as directed ortho-metalation, where the carbamate group facilitates the deprotonation of a specific adjacent position on the aromatic ring, enabling regioselective functionalization. acs.orgnih.gov A notable example is the Snieckus-Fries rearrangement, a reaction that transforms aryl carbamates into valuable ortho-acylated phenols. acs.orgnih.gov

Furthermore, aryl carbamates serve as crucial precursors in the synthesis of a wide array of other important molecular classes. Palladium-catalyzed cross-coupling reactions, for instance, utilize aryl carbamates to generate N-aryl compounds, which are scaffolds found in numerous biologically active molecules and polymers. mit.eduorganic-chemistry.org Their role extends to acting as protective groups for amines in multi-step syntheses, with groups like 9-fluorenylmethyl carbamate (Fmoc) being fundamental in modern peptide synthesis. mit.edunih.gov The stability and predictable reactivity of the aryl carbamate moiety make it an indispensable tool for synthetic chemists. nih.govchemicalbook.com

Structural Framework of Phenyl N 3 Aminophenyl Carbamate Within Aminophenyl Carbamate Class

Phenyl N-(3-aminophenyl)carbamate is a distinct member of the aminophenyl carbamate (B1207046) subclass. Its molecular structure is characterized by a central carbamate linkage connecting a phenyl group to a 3-aminophenyl group. The defining feature is the presence of a primary amino (-NH2) group on the meta-position of one of the phenyl rings.

The general structure of an aminophenyl carbamate involves a phenyl ring substituted with both a carbamate group and an amino group. The relative positioning of these two functional groups (ortho, meta, or para) significantly influences the molecule's chemical and physical properties, including its reactivity, polarity, and potential for biological interactions. For instance, the position of the amino group in positional isomers like ethyl (4-aminophenyl)carbamate (para-position) versus ethyl (3-aminophenyl)carbamate (meta-position) can alter their binding interactions with biological targets.

In this compound, the structure brings together three key components:

A Phenyl Ester Group: The phenyl group attached to the carbamate oxygen.

A Carbamate Bridge: The -O-C(=O)-NH- functional group.

A 3-Aminophenyl Group: A benzene (B151609) ring with an amino group at the C3 position relative to the carbamate nitrogen attachment.

This specific arrangement of an electron-donating amino group and the carbamate linker confers a unique electronic and steric profile upon the molecule, distinguishing it from other related compounds like tert-butyl N-(3-aminophenyl)carbamate or phenyl N-(4-aminophenyl)carbamate. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 68621-59-0
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
SMILES C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)N

Data sourced from multiple references. biosynth.comarctomsci.com

Overview of Research Directions and Academic Importance

Established Synthetic Routes for Aminophenyl Carbamate Derivatives

Traditional and well-established methods for synthesizing aminophenyl carbamates typically involve a sequential, two-step approach. This process first constructs a nitro-substituted carbamate intermediate, which is subsequently reduced to the desired amino-functionalized product.

Two-Step Procedures via Nitrophenyl Isocyanate Intermediates

A common and reliable pathway to aminophenyl carbamates involves the initial synthesis of a nitrophenyl carbamate precursor. This intermediate is then subjected to a reduction step to convert the nitro group into a primary amine.

The formation of the carbamate linkage is typically achieved by reacting a substituted phenol (B47542) with a suitable carbamoylating agent under basic conditions. For the synthesis of precursors to this compound, 3-nitrophenol (B1666305) is a common starting material. This can be reacted with agents like phenyl chloroformate or a relevant carbamoyl (B1232498) chloride in the presence of a base such as triethylamine (B128534) or pyridine. nih.govmdpi.com The reaction is often carried out at elevated temperatures to ensure completion. For instance, the synthesis of 3-nitrophenyl ethyl(methyl)carbamate was achieved by reacting 3-nitrophenol with N-ethyl-N-methyl carbamoyl chloride at 95°C in the presence of triethylamine for 22 hours. mdpi.com Another general method involves adding phenyl chloroformate to a solution of an amine in a solvent like dry tetrahydrofuran (B95107) (THF) at room temperature. nih.gov

Table 1: Synthesis of Nitrophenyl Carbamate Precursors

Starting Phenol Reagent Base Conditions Product Yield Reference
3-Nitrophenol N-Ethyl-N-methyl carbamoyl chloride Triethylamine 95 °C, 22 h 3-Nitrophenyl ethyl(methyl)carbamate - mdpi.com

Yield data was not available for all reactions in the cited literature.

The second critical step is the reduction of the nitro group on the carbamate intermediate to an amine. Catalytic hydrogenation is the most frequently employed method for this transformation due to its high efficiency and selectivity. mdpi.com The most common catalysts for this purpose are palladium on activated carbon (Pd/C) and Raney Nickel. acs.org The reaction is typically performed under a hydrogen gas atmosphere at pressures ranging from atmospheric to several bars. mdpi.com

For example, 3-aminophenyl ethyl(methyl)carbamate was successfully synthesized from its nitro precursor via catalytic hydrogenolysis using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere (4 bar) for 4 hours, resulting in a yield of 82.4%. mdpi.com While highly effective, these noble metal catalysts can be expensive, and pyrophoric catalysts like Raney Nickel present handling challenges. acs.org This has spurred research into alternative, more economical base-metal catalysts, such as those based on manganese, which have shown high yields and broad functional group tolerance under relatively mild conditions. acs.org

The mechanism of nitroarene hydrogenation can be complex, potentially proceeding through intermediates like nitroso and hydroxylamine (B1172632) species. acs.org In some systems, particularly in flow chemistry setups, the reaction is believed to progress through a condensation mechanism where an azo dimer intermediate is formed and rapidly consumed. rsc.orgmit.edu The choice of catalyst and reaction conditions is crucial to avoid side reactions and ensure the chemoselective reduction of the nitro group without affecting other reducible functionalities in the molecule. mit.edu

Table 2: Catalytic Hydrogenation of Nitrophenyl Carbamates

Starting Material Catalyst Conditions Product Yield Reference
3-Nitrophenyl ethyl(methyl)carbamate 10% Pd/C H₂ (4 bar), MeOH, 4 h, RT 3-Aminophenyl ethyl(methyl)carbamate 82.4% mdpi.com

Yield reported qualitatively as "excellent" in the source material.

Efficient One-Pot Synthesis Protocols

To improve process efficiency, reduce waste, and simplify procedures, significant effort has been directed towards developing one-pot synthesis protocols. These methods combine multiple reaction steps into a single operation without isolating intermediates.

One-pot syntheses of carbamates often rely on the in situ generation of highly reactive isocyanate intermediates. researchgate.netresearchgate.net These intermediates can be formed from various precursors, such as amines or amides, and then immediately trapped by an alcohol or phenol to form the carbamate. beilstein-journals.orgorganic-chemistry.org For instance, a highly efficient one-pot procedure involves generating isocyanates from Cbz-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride; these intermediates then readily react with alcohols to afford carbamates in high yields. researchgate.net

While many one-pot methods focus on the formation of the carbamate from a pre-existing amine, the concept can be extended to a tandem process starting from a nitro compound. This would involve the catalytic reduction of a nitrophenyl compound to the corresponding aminophenyl intermediate, which is then converted in the same pot to an isocyanate and subsequently reacted with a phenol. Alternatively, a nitrophenyl isocyanate could be simultaneously reacted with a phenol and subjected to reduction. However, the direct, simultaneous condensation and catalytic hydrogenation starting from nitrophenyl isocyanates is a complex transformation that requires careful control of chemoselectivity to prevent the premature reduction of the isocyanate group or other side reactions.

The success of a one-pot synthesis hinges on the careful optimization of the reaction environment, including the solvent and catalyst system. researchgate.net The choice of solvent is critical as it must be compatible with all steps of the reaction sequence. Solvents like dioxane and dimethylformamide (DMF) are often evaluated for palladium-catalyzed one-pot reactions. mdpi.com Studies have shown that dioxane can be superior, potentially by better stabilizing reaction intermediates and enhancing catalyst-substrate interactions, leading to higher yields. mdpi.com

The selection of the catalyst and, if required, a base, is equally important. In palladium-catalyzed syntheses, various palladium sources such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ are tested to identify the most effective one. mdpi.com Similarly, different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can have a significant impact on reaction outcomes and yields. mdpi.com The optimization process involves systematically varying these parameters—catalyst, solvent, base, and temperature—to find the conditions that provide the highest yield and purity of the final product in the shortest time. researchgate.netmdpi.com

Table 3: List of Compounds

Compound Name
This compound
3-Aminophenol
3-Nitrophenol
Benzoyl chloride
Carbon dioxide
Dichloromethane
Dimethylformamide (DMF)
Dioxane
Ferric chloride (FeCl₃)
Hydrazine hydrate
Hydrogen
Methanol
N-Ethyl-N-methyl carbamoyl chloride
Palladium on activated carbon (Pd/C)
Phenyl chloroformate
Pyridine
Raney Nickel
Tetrahydrofuran (THF)
Triethylamine
Trifluoromethanesulfonyl anhydride
2-Chloropyridine
3-Aminophenyl ethyl(methyl)carbamate
3-Nitrophenyl dimethylcarbamate
3-Nitrophenyl ethyl(methyl)carbamate
tert-Butyl(2-aminophenyl)carbamate
tert-Butyl(2-nitrophenyl)carbamate
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂)
Potassium carbonate (K₂CO₃)
Potassium phosphate (B84403) (K₃PO₄)
Cesium carbonate (Cs₂CO₃)

Alternative Aminophenyl Acylation Approaches and Associated Challenges

The synthesis of N-acyl aminophenols, which are precursors or structural analogs to compounds like this compound, presents a significant challenge in chemoselectivity. Aminophenols possess two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The intrinsic reactivity of these groups often leads to a mixture of N-acylated, O-acylated, and di-acylated products.

The primary challenge is to achieve selective acylation of the amino group while leaving the hydroxyl group intact. google.comnih.gov Due to the innate reactivities of amines and alcohols, standard acylation conditions typically yield amides as the major products. nih.gov However, factors such as the choice of acylating agent, solvent, and catalyst can influence the reaction's outcome. For instance, methods have been developed for the chemoselective acylation of amines in the presence of hydroxyl groups using various anhydrides or benzoyl chloride, often in an aqueous medium without the need for an acid or base catalyst. researchgate.net Some protocols have reported successful N-acylation using amine hydrochlorides and anhydrides with sodium bicarbonate. researchgate.net

Conversely, protecting the more nucleophilic amino group allows for subsequent O-acylation. A common strategy to synthesize the target compound's precursors involves the acylation of a nitrophenol, followed by the reduction of the nitro group to an amine. This circumvents the issue of chemoselectivity on the aminophenol itself. Modulating the reactivity through temporary protection or by performing electrophilic aromatic substitution on the corresponding acetamide (B32628) rather than the free amine are established strategies to control outcomes and prevent side reactions like polysubstitution. openstax.org

General Carbamate Synthesis Methodologies Applicable to Aromatic Amines

The formation of the carbamate linkage (–NHCOO–) on an aromatic amine is a cornerstone of synthesizing compounds like this compound. Several methodologies have been developed, ranging from classical approaches to modern, more sustainable alternatives.

Reactions Employing Activated Mixed Carbonates

A widely used method for carbamate synthesis involves the reaction of an amine with an activated carbonyl source. Mixed carbonates, particularly those with good leaving groups, are effective reagents for this transformation. For instance, reacting an arylamine with an alkyl aryl carbonate in the presence of a strong base can produce the desired N-arylcarbamate. nih.gov This approach is suitable for both primary and secondary arylamines, including those that are electron-rich or electron-poor. nih.gov

A common activating group is the p-nitrophenyl group. Reagents like bis(p-nitrophenyl)carbonate can be used as a phenol activator to facilitate carbamate formation under less severe conditions. google.com The general procedure often involves reacting the phenol with bis(p-nitrophenyl)carbonate to form an activated intermediate, which is then treated with the desired amine. google.com Phenyl chloroformate is another key reagent, which reacts readily with amines, often in the presence of a base like triethylamine or in a biphasic system, to yield phenylcarbamates. nih.govrutgers.edu

Amine SubstrateCarbonate/Acylating AgentConditionsProduct TypeReference
Primary/Secondary AminesPhenyl chloroformateTHF, Room TempPhenylcarbamates nih.gov
ArylaminesAryl tert-alkyl carbonatesStrong base (e.g., tBuLi)Hindered N-arylcarbamates nih.gov
3-(1-(Dimethylamino)ethyl) phenol / N-ethylmethylaminebis(4-nitrophenyl)carbonateAcetone or Dichloromethane, Room Temp or 0-5 °CRivastigmine (aminoalkylphenyl carbamate) google.com
N-(diethylaminoethyl) anilinePhenyl chloroformateEthyl acetate, 5-25 °CPhenyl N-phenyl-N-(2-diethylaminoethyl)carbamate rutgers.edu

Carbon Dioxide Incorporation into Amines for Carbamate Formation

Utilizing carbon dioxide (CO2) as a C1 building block represents an attractive, green, and economical route for carbamate synthesis. These methods generally rely on the reaction between an amine and CO2 to form a carbamate anion or carbamic acid intermediate, which is then trapped by an electrophile, such as an alkyl halide. nih.govnih.gov A key challenge is that the nucleophilicity of the carbamate anion can be lower than that of the starting amine, potentially leading to competing N-alkylation of the amine. nih.gov

To overcome this, various catalytic systems have been developed. A three-component coupling of an amine, CO2, and an alkyl halide in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI) provides an efficient synthesis of carbamates under mild conditions. nih.govorganic-chemistry.org Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective in catalyzing the reaction, presumably by stabilizing the carbamate intermediate. nih.govnih.gov This DBU-catalyzed reaction has been adapted for continuous-flow systems, which significantly reduces reaction times and improves safety. nih.govacs.org

Amine SubstrateCatalyst/BaseElectrophile/ConditionsKey FeatureReference
Primary amines, anilinesCesium carbonate, TBAIAlkyl Halide, DMFEfficient one-pot synthesis nih.govorganic-chemistry.org
Primary/Secondary aminesDBUAlkyl Bromide, Acetonitrile, 70°C, 3 barContinuous-flow process, fast reaction (50 min) nih.gov
Various aminesBasic catalysts (e.g., Cs2CO3)Alcohol, 2.5 MPa CO2Halogen-free, direct synthesis from alcohols
Primary aminesMitsunobu reagents (DEAD/PPh3)AlcoholForms isocyanate in situ, mild conditions acs.org

Solid-Phase Synthesis Strategies for Carbamate Scaffolds

Solid-phase synthesis is a powerful tool for generating large combinatorial libraries of compounds for high-throughput screening. nih.gov This methodology has been successfully applied to the synthesis of carbamates. In a typical approach, the growing molecule is anchored to a polymer resin, and excess reagents are removed by simple filtration and washing. pressbooks.pub

For carbamate synthesis, amines and anilines can be coupled to a solid support like Merrifield's resin using a CO2 linker. nih.gov This reaction is often promoted by cesium carbonate and tetrabutylammonium iodide (TBAI) in a solvent such as N,N-dimethylformamide (DMF), with CO2 bubbled through the mixture. nih.gov This method allows for complete conversions and is convenient for purification. nih.gov The final carbamate product is cleaved from the resin in the last step. This strategy has proven advantageous not only for its efficiency but also for the ease of synthesizing libraries of related compounds, such as bis-peptides. nih.gov

Triazole-Based Reagents for Carbamate Formation

Heterocyclic compounds containing a triazole ring have been employed as effective reagents for synthesizing carbamates. 1,1'-Carbonyldiimidazole (CDI), which contains two imidazole (B134444) rings, is a widely used and safer alternative to highly toxic phosgene (B1210022) for activating carbonyl groups. wikipedia.orgresearchgate.net CDI reacts with alcohols to form an activated carbamoyl-imidazole intermediate, which then reacts with an amine to yield the desired carbamate. semanticscholar.org It is also used to convert amines directly into carbamates, ureas, or amides. wikipedia.orgchemicalbook.com

Furthermore, carbamate derivatives have been synthesized from 4-amino-1,2,4-triazole (B31798) substrates by reacting them with phenyl chloroformate in the presence of a base like potassium carbonate (K2CO3). niscpr.res.inniscpr.res.in This method has been shown to produce carbamates in good to excellent yields (81-97%). niscpr.res.in In some cases, depending on the substrate, both monocarbamate and bicarbamate products can be formed. niscpr.res.in

Chemical Transformations and Reactivity of this compound Derivatives

Derivatives of this compound possess two key reactive sites: the free aromatic amino group and the phenylcarbamate moiety. The reactivity of each site allows for a variety of subsequent chemical transformations.

The free amino group behaves as a typical arylamine. It is nucleophilic and can undergo further acylation, alkylation, and sulfonylation reactions. ncert.nic.inlibretexts.org It is also strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions, though its high reactivity can sometimes lead to polysubstitution, a challenge that can be managed by first converting the amine to a less-activating amide. openstax.org A characteristic reaction of primary arylamines is diazotization upon treatment with nitrous acid (HNO2), forming a stable arenediazonium salt. openstax.org These salts are versatile intermediates that can undergo various transformations, including azo coupling reactions with activated aromatic rings like phenols and other arylamines to form brightly colored azo compounds. openstax.orgasu-edu.ru

The phenylcarbamate group also exhibits distinct reactivity. Phenylcarbamates derived from primary amines are known to be reactive and can undergo transformation into ureas. nih.govacs.org Under basic conditions or with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF), they can proceed via an E1cb-type mechanism, forming an isocyanate intermediate in situ. nih.govacs.org This highly reactive isocyanate can then be trapped by another amine to form a symmetrical or unsymmetrical urea (B33335), or hydrolyzed to regenerate the free amine. nih.govacs.org The stability of the phenylcarbamate group is pH-dependent; it is generally stable in acidic and mildly basic aqueous media but can be cleaved under stronger basic conditions. nih.gov The condensation of aminophenylcarbamates with aromatic aldehydes can yield the corresponding Schiff bases, which can be further cyclized to form heterocyclic structures like azetidines or thiazolidines. asu-edu.ru

Mechanistic Investigations of Carbamate Hydrolysis and Cleavage Reactions

The stability and reactivity of carbamates are significantly influenced by the substituents on the nitrogen and oxygen atoms. The hydrolysis of carbamates can proceed through different mechanisms, primarily the E1cb-type and BAc2 mechanisms, depending on the structure of the carbamate.

Primary carbamates, which have an acidic proton on the nitrogen, generally undergo hydrolysis via an Elimination Unimolecular conjugate Base (E1cB) mechanism. researchgate.netresearchgate.net This two-step process is favored under basic conditions. wikipedia.orgfiveable.me

The initial step involves the deprotonation of the carbamate nitrogen by a base to form a carbamate anion. wikipedia.orgrsc.org This anion is a conjugate base of the starting carbamate. The stability of this intermediate is a key factor in favoring the E1cB pathway. wikipedia.orgmasterorganicchemistry.com The subsequent step is the rate-determining elimination of the leaving group (the phenoxide in the case of phenyl carbamates), leading to the formation of an isocyanate intermediate. researchgate.netwikipedia.orgrsc.org This isocyanate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.

It has been observed that for aryl carbamates, substituents in the leaving group (O-aryl ring) have a more significant effect on the hydrolysis rate compared to substituents in the N-aryl ring. researchgate.netrsc.org Specifically, using N-(p-nitrophenyl)carbamates, it was found that the rate of reaction of the carbamate anion was sensitive to substituent effects, indicating a high degree of acyl-oxygen bond cleavage in the transition state. rsc.org

In contrast to primary carbamates, N,N-disubstituted (tertiary) carbamates lack an acidic proton on the nitrogen and therefore cannot undergo the E1cB mechanism. Instead, their hydrolysis typically proceeds through a bimolecular acyl-carbon cleavage (BAc2) mechanism. researchgate.netnih.govresearchgate.net

This mechanism involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. nih.govsemanticscholar.org This is followed by the departure of the leaving group. The hydrolysis of substituted secondary N-thiazolylcarbamate esters and some tertiary N-methyl, N-thiazolyl carbamate esters has been investigated, confirming that the former undergo hydrolysis via an E1cB mechanism, while the latter follow a BAc2 pathway. researchgate.net

The rate of BAc2 hydrolysis is influenced by the electrophilicity of the carbamate carbonyl group. nih.gov Generally, carbamates are more stable to hydrolysis than corresponding esters because the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, making it less electrophilic. researchgate.net The hydrolysis of esters also commonly proceeds through a BAc2 mechanism under basic conditions. semanticscholar.orgslideshare.netucoz.com

A switch from an E1cB to a BAc2 mechanism has been noted for carbamates with poorer leaving groups. researchgate.netrsc.org The pH of the solution can also influence the operative mechanism. For instance, studies on the hydrolysis of certain carbamates have shown a change in mechanism with varying pH. nih.gov

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its ease of removal under acidic conditions. nih.govfishersci.co.uk

The standard method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukcommonorganicchemistry.com The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com A potential issue during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can be suppressed by using scavengers. acsgcipr.org Milder and more selective deprotection methods have also been developed, such as using aqueous phosphoric acid, which can tolerate other acid-sensitive functional groups. organic-chemistry.orgresearchgate.netorganic-chemistry.org Other reported methods include using oxalyl chloride in methanol and tetrabutylammonium fluoride (TBAF). nih.govlookchem.com

During the deprotection of some carbamates, particularly under basic conditions or with certain reagents like TBAF, the formation of urea byproducts can occur. lookchem.comnih.gov This is proposed to happen via the formation of an isocyanate intermediate. nih.gov This isocyanate can then be trapped by the deprotected amine to form a symmetrical urea. lookchem.comnih.gov

Table 1: Deprotection of N-Boc-1-naphthylamine under various conditions

EntryReaction ConditionsTime (h)Yield (%)
1Oxalyl chloride, neat, RT720
2Oxalyl chloride, CHCl3, RT24-48Moderate
3Oxalyl chloride (5 equiv), MeOH-Rapid, respectable yields
4Oxalyl chloride (3 equiv), MeOH-Good to excellent yields

Data compiled from a study on mild deprotection of tert-butyl carbamates. nih.gov

Amide and Urea Bond Formation via Coupling Reactions

The amino group of this compound can serve as a nucleophile in coupling reactions to form amide and urea bonds, leading to a diverse range of derivatives.

The formation of an amide bond between a carboxylic acid and an amine is a common transformation in organic synthesis, often facilitated by coupling reagents to activate the carboxylic acid. A widely used combination of reagents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.comresearchgate.netnih.gov

Table 2: Amide bond formation with electron-deficient amines using EDCI/HOBt/DMAP

EntryCarboxylic AcidAmineYield (%)
1Thiazole carboxylic acidAniline derivative80
2NaproxenAniline derivative57

Data from a study on a convenient protocol for amide bond formation. nih.gov

Phenyl carbamates can serve as effective precursors for the synthesis of N,N'-substituted ureas. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the phenyl carbamate, leading to the displacement of the phenoxide leaving group. google.comresearchgate.net

This method provides a mild and efficient route to unsymmetrical ureas. google.com The reaction can be carried out by treating the phenyl carbamate with a stoichiometric amount of an amine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. google.com The reaction is generally clean and high-yielding. google.com Phenyl carbamates of primary amines are reactive towards forming ureas. nih.gov The reaction of an amine with a phenyl carbamate is often more favorable than with other carbamates, although reversibility can be a concern under certain conditions. commonorganicchemistry.com

Another common method for urea synthesis involves the reaction of an amine with an isocyanate. rsc.org Isocyanates can be generated in situ from various precursors, including the Hofmann rearrangement of primary amides. organic-chemistry.orgthieme-connect.com The subsequent addition of an amine to the isocyanate yields the urea. organic-chemistry.org A simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.orgrsc.org

Table 3: Synthesis of Urea Derivatives from Phenyl Carbamates and Amines

Phenyl Carbamate SubstrateAmine NucleophileYield (%)
AromaticAliphatic amine74.5 - 95.5
AromaticAromatic amine74.5 - 95.5
AromaticAmino acid74.5 - 95.5

Data compiled from a study on the practical synthesis of urea derivatives. google.com

Schiff Base Formation and Subsequent Heterocyclic Ring Closures

The primary amino group in this compound provides a reactive site for the formation of Schiff bases (or imines). This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone, often under acidic catalysis, to form a carbon-nitrogen double bond. amazonaws.commdpi.com These Schiff bases are not merely derivatives but serve as crucial intermediates for the synthesis of various heterocyclic compounds, which are significant motifs in medicinal chemistry.

The general mechanism involves the nucleophilic attack of the primary amine onto the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the stable imine, or Schiff base. amazonaws.com For this compound, this transformation creates a precursor ripe for intramolecular or intermolecular cyclization reactions.

Cyclocondensation to Azetidinone Derivatives

Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides. bepls.com Their synthesis is of great interest due to their presence in the core structure of penicillin and cephalosporin (B10832234) antibiotics. derpharmachemica.com One of the most prominent methods for constructing the azetidinone ring is the Staudinger cycloaddition, which involves the reaction of a Schiff base with a ketene (B1206846). chemijournal.commdpi.com

In a typical procedure, the ketene is generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine. derpharmachemica.comderpharmachemica.com The Schiff base derived from this compound could theoretically undergo a [2+2] cycloaddition with the ketene to yield a 1,3,4-trisubstituted-2-azetidinone. The reaction is often carried out in an inert solvent like dioxane or dichloromethane. chemijournal.comresearchgate.net The stereochemistry of the resulting β-lactam can be influenced by the reaction conditions and the nature of the substituents. mdpi.com

Table 1: Examples of Azetidinone Synthesis via Staudinger Cycloaddition This table presents data for the synthesis of azetidinone derivatives from various Schiff bases, illustrating typical reaction conditions and outcomes analogous to the potential synthesis using this compound derivatives.

Schiff Base PrecursorReagentBaseSolventYield (%)Reference
N-(4-substituted benzylidine)-4-(1H- benzo[d]imidazol-2-yl) benzenamineChloroacetyl chlorideTriethylamine1,4-Dioxane (B91453)Not specified researchgate.net
Schiff bases of 2-(α-Phenyl acetyl) benzohydrazideChloroacetyl chlorideTriethylamineDMFNot specified derpharmachemica.com
Schiff bases from 2-amino-4-phenyl-1,3-thiazoleAcid chloridesTriethylamineNot specifiedNot specified derpharmachemica.com
Imines from aromatic aldehydes and anilinesChloroacetyl chlorideTriethylamineCH₂Cl₂Cis/trans mixture mdpi.com
Formation of Thiazolidinone Derivatives

Thiazolidin-4-ones are five-membered heterocyclic compounds containing both sulfur and nitrogen, which are known to possess a wide array of biological activities. nih.govsysrevpharm.org The most common synthetic route to this scaffold involves the cyclocondensation reaction of a Schiff base with a thiol-containing carboxylic acid, typically thioglycolic acid (mercaptoacetic acid). ijrrr.comnih.gov

The reaction proceeds by the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base. This is followed by an intramolecular cyclization via amide bond formation, with the elimination of a water molecule, to form the thiazolidinone ring. researchgate.net A Schiff base of this compound would be expected to react readily with thioglycolic acid in a solvent like 1,4-dioxane or ethanol, sometimes with a catalyst like anhydrous zinc chloride, to produce the corresponding N-substituted thiazolidinone derivative. nih.gov

Table 2: Representative Synthesis of 4-Thiazolidinone (B1220212) Derivatives This table showcases data from the synthesis of various 4-thiazolidinone derivatives, providing a reference for the potential reaction involving a Schiff base of this compound.

Schiff Base PrecursorReagentCatalyst/SolventReflux Time (h)Yield (%)Reference
Appropriate hydrazonesThioglycolic acidAnhydrous ZnCl₂ / 1,4-Dioxane12-1457 nih.gov
4-Phenyl-3-thiosemicarbazonesEthyl 2-bromoacetateNot SpecifiedNot SpecifiedGood yields nih.gov
Schiff bases from pyrimidineThioglycolic acidAbsolute Ethanol5Not specified ijrrr.com
Schiff bases from indole-3-carbaldehydeThioglycolic acidToluene1290-94 mdpi.com

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, a transformation central to the synthesis of numerous pharmaceuticals, materials, and agrochemicals. acs.orgnih.gov N-aryl carbamates, including structures related to this compound, are accessible through these methods.

A highly efficient, one-pot methodology involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate. nih.govthieme-connect.com The aryl isocyanate intermediate formed in this process can be trapped in situ by an alcohol or phenol to generate the desired N-aryl carbamate. organic-chemistry.org This approach is notable for its broad substrate scope and tolerance of various functional groups. nih.gov The catalysts for these transformations typically consist of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized phosphine (B1218219) ligand, for instance, those from the Buchwald group. organic-chemistry.orgmit.edu The reaction allows for the synthesis of a diverse range of carbamates, including important protecting groups used in organic synthesis. thieme-connect.com

While direct participation of this compound in cross-coupling as a substrate is less documented, its synthesis could readily employ these palladium-catalyzed techniques. For example, an appropriately substituted aryl halide could be coupled with an amine or an alcohol/phenoxide to construct the core structure.

Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbamates This table summarizes findings from studies on the synthesis of N-aryl carbamates using palladium catalysis, illustrating the scope and efficiency of the methodology.

Aryl Halide/TriflateCoupling PartnerAlcohol/ThiolCatalyst System (Pd Source / Ligand)Yield (%)Reference
Aryl Chlorides (ArCl)Sodium Cyanate (NaOCN)Primary AlcoholsPd₂(dba)₃ / L182-92 nih.gov
Aryl Chlorides (ArCl)Sodium Cyanate (NaOCN)Secondary AlcoholsPd₂(dba)₃ / L179-89 nih.gov
Aryl Triflates (ArOTf)Sodium Cyanate (NaOCN)4-FluorophenolPd₂(dba)₃ / L190 nih.gov
3,5-Bis(trifluoromethyl)bromobenzeneSodium Cyanate (NaOCN)Benzyl alcoholPd₂(dba)₃ / L193 nih.gov

*L1 refers to a specific phosphine ligand used in the cited study.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from analogous compounds such as phenyl carbamate and other substituted carbamates, key vibrational modes can be predicted. nih.govrsc.org The presence of the amine (-NH₂) and carbamate (-NHCOO-) groups will give rise to distinct stretching and bending vibrations.

A broad band in the region of 3400-3300 cm⁻¹ is anticipated, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group (-NH₂) and the N-H stretching of the carbamate linkage. The carbonyl (C=O) stretching vibration of the carbamate group is a strong and characteristic absorption, typically appearing in the range of 1730-1690 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C-N stretching vibrations would likely appear in the 1400-1300 cm⁻¹ region. The C-O stretching of the carbamate ester is typically found in the 1250-1200 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
3400-3300Strong, BroadN-H stretching (amine and carbamate)
3100-3000MediumAromatic C-H stretching
1730-1690StrongC=O stretching (carbamate)
1620-1580MediumN-H bending (amine), Aromatic C=C stretching
1450-1400MediumAromatic C=C stretching
1400-1300MediumC-N stretching
1250-1200StrongC-O stretching (ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number and connectivity of protons in the molecule. The spectrum of the closely related compound, 3-aminophenyl ethyl(methyl)carbamate, shows a triplet for the proton at the 5-position of the aminophenyl ring at approximately 7.05 ppm. mdpi.com For this compound, the aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The protons of the phenyl group attached to the oxygen atom will likely resonate at slightly higher chemical shifts compared to those on the aminophenyl ring due to the deshielding effect of the ester oxygen. The -NH₂ protons would give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent. Similarly, the -NH proton of the carbamate group would also appear as a singlet.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1H-NH- (carbamate)
7.40-7.20Multiplet5HPhenyl-H
7.10-6.90Multiplet1HAminophenyl-H
6.80-6.50Multiplet3HAminophenyl-H
~5.0Broad Singlet2H-NH₂

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically in the range of 150-155 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom attached to the amino group (-C-NH₂) will be significantly shielded compared to the other aromatic carbons.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~153C=O (carbamate)
~151C-O (phenyl)
~148C-N (aminophenyl)
~129Aromatic C-H
~125Aromatic C-H
~122Aromatic C-H
~118Aromatic C-H
~115Aromatic C-H
~110Aromatic C-H

Advanced NMR Techniques for Connectivity and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the two aromatic rings.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity across the carbamate linkage, for instance, by observing a correlation between the carbamate -NH proton and the carbonyl carbon, as well as the carbons of the adjacent phenyl ring.

Through the combined application of these spectroscopic methods, a detailed and robust structural characterization of this compound can be achieved, providing a solid foundation for further studies on its chemical properties and potential applications.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). For a compound like this compound, with a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of approximately 228.25 g/mol , mass spectrometry provides definitive confirmation of its identity and can reveal details about its chemical bonds through fragmentation analysis. mdpi.comnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released and can be guided into the mass analyzer.

For this compound, one would expect to observe the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. Given the presence of the basic amino group, protonation would be readily achieved. For instance, studies on the related compound 3-aminophenyl ethyl(methyl)carbamate have shown the detection of the [M+H]⁺ ion using ESI-MS. biosynth.com The resulting mass spectrum would ideally display a prominent peak confirming the molecular weight of the target compound.

By adjusting the instrumental parameters, controlled fragmentation can be induced, providing valuable structural information. The fragmentation pattern would be expected to show cleavage at the carbamate linkage, potentially yielding ions corresponding to the phenyl and aminophenyl moieties.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound, an HRMS analysis would be used to confirm its molecular formula, C₁₃H₁₂N₂O₂.

The experimentally determined exact mass would be compared to the theoretically calculated mass for the proposed formula. A close match between these two values provides strong evidence for the compound's identity and purity. While specific HRMS data for this compound is not available, the technique is standard in the characterization of novel organic compounds.

Solid-State Structural Characterization by X-ray Diffraction

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique would provide a wealth of information about the molecular structure, conformation, and intermolecular interactions of this compound.

A successful single-crystal XRD analysis of this compound would yield precise data on its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice).

Detailed crystallographic studies on analogous compounds, such as phenyl N-(3,5-dimethylphenyl)carbamate and phenyl N-(4-nitrophenyl)carbamate, have been reported, providing insights into the type of structural information that can be obtained. researchgate.netnih.govbldpharm.com For example, the study of phenyl N-(4-nitrophenyl)carbamate revealed a triclinic crystal system with specific unit cell parameters. bldpharm.com

Table 1: Representative Crystal Data for a Related Carbamate

Parameter Value (for phenyl N-(4-nitrophenyl)carbamate)
Crystal system Triclinic
Space group P-1
a (Å) 9.6722 (3)
b (Å) 10.2543 (5)
c (Å) 12.4787 (6)
α (°) 84.625 (3)
β (°) 79.386 (3)
γ (°) 77.955 (3)
Volume (ų) 1187.73 (9)

Data from a study on a related compound, phenyl N-(4-nitrophenyl)carbamate, for illustrative purposes. bldpharm.com

The solid-state packing of this compound would be significantly influenced by intermolecular forces. The presence of the N-H groups (both the amino and carbamate) and the carbonyl oxygen makes the molecule capable of forming hydrogen bonds. Specifically, N–H···O hydrogen bonds are a common feature in the crystal structures of carbamates, often leading to the formation of chains or more complex networks. researchgate.netnih.gov

X-ray diffraction would reveal the preferred conformation of the molecule in the solid state. This includes the dihedral angles between the two phenyl rings and the plane of the central carbamate group. In related structures, such as phenyl N-(3,5-dimethylphenyl)carbamate, the phenyl rings are not coplanar with the carbamate group, adopting twisted conformations. researchgate.netnih.gov The analysis would provide precise bond lengths and angles, confirming, for instance, the partial double-bond character of the C-N bond within the carbamate moiety. Understanding the solid-state conformation is critical as it represents a low-energy state of the molecule and can influence its physical properties.

Computational and Theoretical Chemistry Studies of Phenyl N 3 Aminophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful toolkit to predict and analyze the properties of molecules. For phenyl N-(3-aminophenyl)carbamate, these calculations can reveal intricate details about its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For carbamates, DFT calculations, often using functionals like B3LYP, are instrumental in understanding their conformational preferences.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For this compound, these predictions can aid in its structural characterization.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predicted shifts, when compared with experimental spectra, help in the assignment of signals to specific atoms in the molecule. For example, in derivatives of aminocarbamates, distinct chemical shifts are observed for the protons and carbons of the phenyl rings and the carbamate (B1207046) group.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results. This comparison helps in assigning specific absorption bands to the stretching and bending vibrations of functional groups such as the N-H, C=O, and C-N bonds of the carbamate linkage, as well as the vibrations of the aromatic rings. For instance, studies on formazans, which also contain N-H and phenyl groups, have shown good agreement between experimental and computed vibrational spectra using DFT.

A hypothetical table of predicted vibrational frequencies for key functional groups in this compound, based on typical values for related compounds, is presented below.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (amine)Symmetric Stretch~3400
N-H (amine)Asymmetric Stretch~3500
N-H (carbamate)Stretch~3300
C=O (carbamate)Stretch~1700
C-N (carbamate)Stretch~1350
Aromatic C-HStretch~3050
Aromatic C=CStretch~1600, ~1480

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino and amide groups, highlighting their potential for hydrogen bonding and interaction with nucleophiles. The distribution of charge across the aromatic rings would also be visualized, showing the influence of the amino and carbamate substituents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed over the phenylcarbamate moiety.

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on typical values for similar aromatic compounds.

Molecular OrbitalEnergy (eV)
HOMO-5.5
LUMO-1.2
Energy Gap (ΔE) 4.3

This analysis helps in predicting how the molecule will interact with other reagents. For instance, a high HOMO energy suggests it can act as a good nucleophile.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which are known as hyperconjugative interactions. These interactions contribute to the stability of the molecule.

In this compound, NBO analysis can quantify the strength of the resonance within the carbamate group by analyzing the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*). It can also reveal interactions between the phenyl rings and the carbamate linker, providing insights into the electronic communication between these parts of the molecule. The stabilization energies associated with these interactions can be calculated to assess their importance.

Mechanistic Insights from Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. This can include studying its formation, decomposition, or its interaction with other molecules. For example, computational studies have been used to understand the mechanism of carbamate formation from amines and CO2, revealing the role of catalysts and intermediates. While specific mechanistic studies on this compound are not widely reported, the principles from related systems can be applied. For instance, modeling the reaction pathways for the synthesis of this compound from 3-phenylenediamine and a phenyl chloroformate derivative could provide valuable information on the transition states and reaction energetics, helping to optimize reaction conditions.

Elucidation of Reaction Pathways and Transition State Characterization

The synthesis of this compound, likely involving the reaction of 3-phenylenediamine with a phenyl chloroformate derivative, presents several reaction pathways that could be elucidated using computational methods. Quantum chemical calculations, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of the reaction. This would involve identifying the structures of reactants, products, and any intermediates. A crucial aspect of such a study would be the characterization of the transition state—the highest energy point along the reaction coordinate. Properties of the transition state, including its geometry, vibrational frequencies (specifically the single imaginary frequency corresponding to the reaction coordinate), and energy barrier (activation energy), would provide critical insights into the reaction kinetics. However, no specific studies detailing these parameters for the formation of this compound have been found.

Investigation of Amide Resonance and Conformational Barriers (C-N Bond Rotation)

The carbamate linkage in this compound features a C-N bond with partial double bond character due to amide resonance. This resonance stabilization imparts planarity to the carbamate group and results in a significant rotational barrier around the C-N bond. Computational studies on other amides and carbamates have shown that the magnitude of this barrier can be quantified by scanning the potential energy surface as a function of the dihedral angle defining the rotation. nih.govnih.gov Such an analysis for this compound would reveal the energy difference between the planar ground state and the twisted transition state for rotation. This data is crucial for understanding the molecule's conformational flexibility and its implications for receptor binding or material properties. To date, no published data exists for the C-N rotational barrier of this specific molecule.

Assessment of Solvent Effects on Reaction Energetics and Structures

The surrounding solvent medium can significantly influence the energetics and structures of chemical reactions and molecular conformations. mdpi.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. For this compound, such a study would involve calculating the reaction energies and conformational barriers in various solvents of differing polarity. This would provide insights into how the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby affecting reaction rates and equilibria. The absence of such a computational investigation for this compound limits our understanding of its behavior in solution.

Advanced Computational Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts and the nature of the intermolecular forces. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom-atom contacts (e.g., H···H, C-H···O, N-H···O). For this compound, this analysis would be contingent on the availability of its crystal structure. A search for the crystal structure of this compound has not yielded any results, and consequently, no Hirshfeld surface analysis has been performed.

Non-Covalent Interaction (NCI) Reduced Density Gradient (RDG) Analysis

The Non-Covalent Interaction (NCI) Reduced Density Gradient (RDG) analysis is another computational technique used to visualize and characterize weak intermolecular and intramolecular interactions. This method identifies regions of low electron density and low density gradient, which are indicative of non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. The resulting 3D plots color-code these interactions based on their strength and nature. An NCI analysis of this compound would provide a detailed picture of the non-covalent forces that govern its conformational preferences and crystal packing. As with the other computational studies, no such analysis for this specific molecule appears to have been published.

Applications and Research Trajectories of Phenyl N 3 Aminophenyl Carbamate in Organic and Medicinal Chemistry

Phenyl N-(3-aminophenyl)carbamate as a Key Synthetic Intermediate

The strategic placement of two reactive functional groups on the this compound scaffold makes it a valuable starting material for the construction of intricate molecular architectures. Its utility spans from facilitating the assembly of complex molecules to serving as a direct precursor for diverse heterocyclic systems.

Facilitation of Complex Molecule Synthesis

The presence of both a carbamate (B1207046) and a primary aromatic amine allows for sequential or one-pot reactions to build molecular complexity. The amine group can readily undergo a variety of transformations, including acylation, alkylation, and diazotization, to introduce new functionalities. The carbamate group, while relatively stable, can be cleaved under specific conditions to reveal a phenol (B47542), or it can be involved in intramolecular cyclizations.

A general and efficient method for the preparation of phenyl carbamates involves the reaction of phenyl chloroformate with an appropriate amine in a suitable solvent like dry THF. zenodo.org This straightforward procedure allows for the synthesis of the parent compound, which can then be further elaborated. For instance, the amino group of a related compound, ethyl (3-aminophenyl)carbamate, is known to direct incoming electrophiles to the ortho and para positions, demonstrating the potential for regioselective functionalization of the aminophenyl ring. nih.gov

Precursor for Diverse Heterocyclic Scaffolds

The 1,3-disubstituted aromatic pattern of this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active compounds. The amino and carbamate functionalities can participate in cyclization reactions to form fused ring systems.

For example, the intramolecular cyclization of related N-aryl-2-(2-aminophenyl)alkylamides is a known route to form nitrogen-containing heterocycles. rsc.org Similarly, the reaction of substituted phenyl N-(2-hydroxybenzyl)carbamates can lead to the formation of 4H-1,3-benzoxazin-2(3H)-ones, highlighting the potential for the carbamate nitrogen to act as a nucleophile in ring-closing reactions. acs.org While direct examples of this compound in the synthesis of specific heterocycles like benzodiazepines, quinazolines, or benzimidazoles are not extensively documented in readily available literature, its structural motifs are present in precursors for such systems. For instance, o-phenylenediamines are common starting materials for benzimidazoles, and the 3-aminoaniline core of the title compound could be envisioned as a synthon for related structures. sigmaaldrich.comnih.gov

Design Principles for Modulating Carbamate Reactivity and Stability

The utility of this compound and its derivatives in synthesis and medicinal chemistry is intrinsically linked to the reactivity and stability of the carbamate bond. Understanding and controlling these properties are crucial for designing effective synthetic strategies and for developing stable, active pharmaceutical ingredients.

Influence of Electronic and Steric Substituent Effects on Carbamate Chemistry

The reactivity of the carbamate group is significantly influenced by the electronic nature of both the phenyl ester and the N-aryl group. Electron-withdrawing groups on the phenoxy leaving group generally increase the electrophilicity of the carbonyl carbon, making the carbamate more susceptible to nucleophilic attack and hydrolysis. acs.org Conversely, electron-donating groups on the N-phenyl ring can increase the electron density on the nitrogen atom, potentially affecting its nucleophilicity and the stability of the carbamate bond.

Steric hindrance around the carbamate linkage can also play a crucial role in its stability. Bulky substituents on the nitrogen or on the phenyl ring can shield the carbonyl group from attacking nucleophiles, thereby increasing the stability of the carbamate. rsc.org The interplay of these electronic and steric effects allows for the fine-tuning of carbamate reactivity.

Strategies for Controlled Chemical Transformations and Stability Enhancement

The stability of carbamates is a critical consideration, particularly in the context of drug design where resistance to metabolic hydrolysis is often desired. Phenylcarbamates are generally stable in acidic aqueous media but are susceptible to hydrolysis under basic conditions. nih.gov The mechanism of basic hydrolysis can differ based on the substitution pattern of the nitrogen atom, with primary amine-derived carbamates potentially reacting via an E1cb-type mechanism involving an isocyanate intermediate. nih.gov

Strategies to enhance carbamate stability often involve the introduction of sterically bulky groups or electron-donating groups to decrease the electrophilicity of the carbonyl carbon. For example, replacing a primary amine with a secondary amine in the carbamate structure can increase its stability. nih.gov Furthermore, the introduction of fluorine or trifluoromethyl groups on the phenyl ring of related carbamates has been shown to increase lipophilicity and metabolic stability, which are important pharmacokinetic properties. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Related Carbamate Systems

The carbamate moiety is a well-established pharmacophore found in a wide range of biologically active molecules, including insecticides and therapeutic agents. nih.gov The biological activity of these compounds is often derived from their ability to inhibit enzymes, and their efficacy is highly dependent on their structure.

Structure-activity relationship (SAR) studies of carbamate derivatives aim to understand how modifications to the chemical structure affect their biological activity. These studies are crucial for the rational design of more potent and selective inhibitors. For instance, in a series of O-substituted carbamates synthesized from 4-(aminomethyl)phenol, derivatives with specific chloro- and benzoxy-substituents showed good inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

While specific SAR studies on derivatives of this compound are not widely reported, the general principles derived from related systems can be applied. Key factors influencing the inhibitory activity of carbamates include the nature of the substituents on both the O-aryl and N-aryl rings, which affect the compound's binding affinity to the target enzyme and its carbamoylating potential.

Analysis of Conformational Restriction and Hydrogen Bonding in Molecular Recognition

The ability of a molecule to selectively bind to a biological target is fundamentally governed by its three-dimensional shape and the non-covalent interactions it can form. For this compound, both conformational restriction and hydrogen bonding are critical determinants of its molecular recognition capabilities.

The central carbamate group (-NH-C(=O)-O-) is a key structural motif that, while related to amides, possesses distinct properties. nih.govacs.org Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has partial double-bond character, which restricts rotation and imparts a degree of planarity to the carbamate backbone. nih.govnih.gov This results in the existence of syn and anti rotamers. nih.gov For most carbamates, the anti conformation is generally more stable, though the energy difference can be small, leading to a mixture of isomers in solution. nih.gov This conformational preference is a crucial factor in pre-organizing the molecule for binding to a specific target.

Hydrogen bonding is a paramount force in molecular recognition, guiding the assembly of biological structures and mediating host-guest interactions. nih.govmdpi.combris.ac.uk The carbamate moiety in this compound is an excellent participant in hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen and the ester oxygen). nih.govnih.gov Crystal structure analyses of related phenylcarbamates reveal that the N-H···O=C hydrogen bond is a common and robust interaction, often leading to the formation of chains or other supramolecular assemblies in the solid state. nih.gov

The presence of the 3-amino group (-NH2) on one of the phenyl rings significantly enhances the hydrogen bonding potential of the molecule. This primary amine can act as a potent hydrogen bond donor, providing additional interaction points for a receptor. This dual functionality—the carbamate linkage and the free amine—allows for a complex and highly directional network of hydrogen bonds, which is essential for achieving high affinity and selectivity in molecular recognition events. nih.gov The interplay between the restricted conformation of the carbamate linker and the multiple hydrogen bond donor/acceptor sites defines the compound's potential to interact with biological macromolecules like proteins and nucleic acids.

Table 1: Conformational and Hydrogen Bonding Characteristics of Phenylcarbamates

Feature Description Significance in Molecular Recognition
Carbamate Conformation Exists primarily as syn and anti rotamers due to restricted C-N bond rotation. nih.gov The anti form is often energetically favored. nih.gov Pre-organizes the molecule's shape, reducing the entropic penalty of binding to a receptor.
Hydrogen Bond Donors The carbamate N-H group and the primary amine N-H groups. nih.gov Form directional interactions with hydrogen bond acceptors (e.g., carbonyl oxygen, nitrogen atoms) on a biological target.
Hydrogen Bond Acceptors The carbamate carbonyl oxygen (C=O) and ester oxygen. nih.govnih.gov Interact with hydrogen bond donors (e.g., N-H, O-H groups) on a biological target.

| Supramolecular Assembly | In the solid state, forms predictable patterns, such as chains, through intermolecular N-H···O hydrogen bonds. nih.gov | Provides a model for how the molecule can engage in specific, ordered interactions within a binding pocket. |

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are indispensable tools in modern drug discovery for predicting and analyzing how a ligand like this compound might interact with a biological target. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding process, guiding the design of more potent and selective molecules. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.comnih.gov For this compound, docking studies would involve placing the molecule into the active site of a target protein (e.g., an enzyme like acetylcholinesterase, a common target for carbamates) and calculating the most stable binding pose based on a scoring function. mdpi.comresearchgate.net These simulations can identify key interactions, such as the hydrogen bonds formed between the carbamate's N-H or the amino group's N-H with amino acid residues like serine or threonine, and π-π stacking interactions between the molecule's phenyl rings and aromatic residues like tyrosine or tryptophan in the binding pocket. mdpi.com

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target interaction. nih.gov Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time, providing a realistic depiction of the complex's behavior in a simulated physiological environment. nih.govyoutube.com This method can assess the stability of the predicted binding mode, revealing whether the key hydrogen bonds and other interactions are maintained over time. nih.gov Furthermore, MD simulations can capture phenomena that are inaccessible to static docking, such as conformational changes in the protein upon ligand binding (an "induced fit" mechanism) and the role of water molecules in mediating the interaction. nih.govyoutube.com By calculating the binding free energy from these simulations, researchers can quantitatively rank the affinity of different derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Table 2: Application of Computational Methods to this compound

Computational Method Purpose Key Insights Gained
Molecular Docking Predicts the optimal binding pose of the ligand in a receptor's active site. researchgate.net Identifies key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) and predicts binding affinity through scoring functions. mdpi.commdpi.comresearchgate.net

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the ligand-receptor complex. nih.govnih.gov | Assesses the stability of the binding pose, reveals dynamic conformational changes ("induced fit"), and allows for more accurate binding free energy calculations. nih.govyoutube.com |

Integration with Modern Synthetic and Analytical Methodologies

The structure of this compound is well-suited for integration into modern synthetic strategies aimed at creating novel functional molecules and diverse compound libraries.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with a desired function. nih.gov this compound is an attractive candidate for bioconjugation due to its free primary aromatic amine. This functional group serves as a versatile chemical handle for covalent modification.

One of the most powerful sets of reactions used in bioconjugation is "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate no offensive byproducts. nih.gov The primary amine of this compound can be readily converted into other functionalities compatible with click chemistry. For example, it can be transformed into an azide (B81097) or an alkyne, allowing it to participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent click reaction. nih.gov This would enable the straightforward "clicking" of the this compound scaffold onto proteins, nucleic acids, or other molecules that have been tagged with the complementary reactive partner. nih.gov

Alternatively, the amine can be used in other arylation or coupling strategies. For instance, it can be coupled with molecules containing activated esters or isothiocyanates. The ability to attach this specific carbamate structure to a carrier protein or a solid support is valuable for creating probes to study biological interactions or for developing targeted drug-delivery systems. nih.govacs.org

Combinatorial chemistry is a synthetic strategy that aims to prepare a large number of different but structurally related compounds in a short period. These "libraries" of compounds can then be screened for biological activity, accelerating the discovery of new drug leads.

This compound is an ideal scaffold for combinatorial library synthesis. Its structure contains multiple points of diversity that can be systematically and independently modified.

The Primary Amine: This is the most obvious point for diversification. It can be acylated, alkylated, or used in reductive amination with a vast array of aldehydes and ketones to introduce a wide range of substituents.

The Phenyl Rings: The synthesis can be adapted to start with substituted anilines or phenols, allowing for variation in the substitution patterns on either of the two aromatic rings. For example, the synthesis of related aminocarbamates often starts from the corresponding nitro-derivatives, which are commercially available with diverse substitution patterns. mdpi.com

The Carbamate Oxygen: The phenoxy portion of the carbamate can be varied by using different substituted phenols in the initial synthesis.

By employing parallel synthesis techniques, a large library of compounds based on the this compound core can be generated. Each compound would present a unique arrangement of functional groups in three-dimensional space, allowing for a thorough exploration of the "chemical space" around the scaffold. This approach significantly increases the probability of identifying a molecule with high affinity and selectivity for a specific biological target.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenyl N-(3-aminophenyl)carbamate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves coupling a phenyl chloroformate derivative with 3-aminophenol under basic conditions. Catalytic methods using Zn/Al/Ce mixed oxides derived from hydrotalcite precursors have been reported to enhance yield and selectivity in carbamate synthesis . Optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (via SHELX software for refinement ),
  • NMR spectroscopy (¹H and ¹³C to confirm carbamate linkage and aromatic protons),
  • FT-IR (absorption bands at ~1700 cm⁻¹ for carbonyl groups), and
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
    Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accuracy .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) using Ellman’s method,
  • Antimicrobial susceptibility testing (MIC assays against Gram-positive/negative bacteria),
  • Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7) .
    Use DMSO as a solvent control (<1% v/v) to avoid interference.

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

  • Lipophilicity optimization (introduce methyl/methoxy groups to enhance LogP ),
  • Prodrug design (e.g., tert-butyl carbamate derivatives for improved bioavailability ),
  • Metabolic stability assays (hepatic microsome incubation with LC-MS analysis) .
    Computational tools like molecular docking (AutoDock Vina) can predict binding affinities and guide structural modifications .

Q. What strategies are effective in scaling up synthesis without compromising yield?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use heterogeneous catalysts (e.g., Ce-doped Zn/Al oxides) to reduce purification steps . Monitor reaction progress in real-time via inline FT-IR or HPLC. For large-scale purification, switch to fractional distillation or continuous chromatography .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Perform:

  • Molecular dynamics simulations (GROMACS) to study ligand-receptor interactions,
  • QSAR modeling (via MOE or Schrödinger) to correlate substituent effects with activity,
  • ADMET prediction (SwissADME) to prioritize derivatives with favorable pharmacokinetics .
    Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Data Analysis and Troubleshooting

Q. How should researchers address inconsistent crystallographic data during structural refinement?

  • Methodological Answer : Use SHELXL for rigorous refinement, applying constraints for disordered regions. Validate against Fo-Fc maps and check for twinning (Hooft parameter analysis). If unresolved, supplement with solid-state NMR or PDF (pair distribution function) analysis .

Q. What analytical techniques resolve overlapping peaks in HPLC chromatograms of carbamate derivatives?

  • Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/ammonium acetate gradient) and column type (C18 vs. phenyl-hexyl). For co-eluting peaks, employ LC-MS/MS with MRM (multiple reaction monitoring) or 2D-LC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.